2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-17-8-4-2-3-5-9(8)19-13(17)16-12(18)7-6-10(14)20-11(7)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOWWNYBBOPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-methylbenzothiazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur and nitrogen atoms.
Scientific Research Applications
2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity or receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several heterocyclic systems:
- Thiazolo-pyrimidine derivatives (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ): These feature a thiazole ring fused to pyrimidine, with electron-withdrawing substituents (e.g., cyano groups) enhancing stability. Unlike the target compound, these lack the dichlorothiophene moiety but exhibit similar planar configurations.
- Thiadiazole derivatives (e.g., N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide ): These incorporate a thiadiazole ring with acryloyl substituents, differing in aromaticity and electronic properties compared to the benzothiazole-thiophene system.
Key Structural Differences:
Physicochemical Properties
Melting points, solubility, and spectroscopic data highlight functional group influences:
- thiazolo-pyrimidine derivatives: 243–246°C ). Thiadiazole derivatives: Lower melting points (e.g., 200°C for N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide ), attributed to flexible substituents.
- IR/NMR Signatures:
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
2,5-Dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thiophene ring substituted with dichloro and benzothiazole moieties. Its structure can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazole and thiophene exhibit significant anticancer properties. The compound has shown selective cytotoxicity against various tumorigenic cell lines while sparing normal cells. For instance:
| Cell Line | EC50 (ng/mL) |
|---|---|
| WI-38 VA-13 | 32 |
| MDA-MB-231 | 30 |
| SK-Hep-1 | 28 |
| NUGC-3 | 290 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it has been proposed that the compound may inhibit specific signaling pathways involved in cell growth and survival. For example, some studies indicate that it could act as an inhibitor of the p56lck kinase, which plays a crucial role in T-cell activation .
Study 1: In Vitro Antiproliferative Activity
In a controlled study, the compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations as low as 10 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment performed on normal fibroblast cells showed that while the compound effectively inhibited tumor cell growth, it exhibited minimal toxicity towards non-cancerous cells. This selectivity is critical for reducing side effects in potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
